

# inter-laboratory comparison of Barium-133 measurements

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## Compound of Interest

Compound Name: Barium-133

Cat. No.: B1238490

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A comprehensive guide to the inter-laboratory comparison of **Barium-133** (Ba-133) measurements, providing researchers, scientists, and drug development professionals with a detailed overview of international standards, measurement techniques, and comparative data. This guide summarizes quantitative results from key international comparisons, outlines detailed experimental protocols for primary measurement methods, and illustrates the workflow of these comparisons.

## Introduction to Barium-133 and its Metrology

**Barium-133** is a radionuclide with a half-life of  $10.551 \pm 0.009$  years, which decays by electron capture. It is widely used as a gamma-ray reference source for the calibration of detector efficiencies and in various research applications. Accurate measurement of Ba-133 activity is crucial for ensuring the reliability of these applications. International metrology institutes, under the coordination of the Bureau International des Poids et Mesures (BIPM) and regional metrology organizations like the Asia-Pacific Metrology Programme (APMP), conduct inter-laboratory comparisons to ensure global consistency in Ba-133 activity measurements.

## Key Inter-laboratory Comparisons for Barium-133

Two key ongoing international comparisons for Ba-133 are the BIPM.RI(II)-K1.Ba-133 and the APMP.RI(II)-K2.Ba-133. These comparisons provide a basis for the international equivalence of Ba-133 activity measurements.

### BIPM.RI(II)-K1.Ba-133

This is a continuous key comparison organized by the BIPM, where national metrology institutes (NMIs) from around the world can submit their standardized Ba-133 solutions at any time to the International Reference System (SIR) for comparison. The SIR consists of a set of stable ionization chambers that provide a reference for the activity of gamma-emitting radionuclides. The results are used to establish a Key Comparison Reference Value (KCRV) and to determine the degree of equivalence of each NMI's measurement with respect to this reference value.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## APMP.RI(II)-K2.Ba-133

This is a regional key comparison organized by the APMP for its member NMIs. The results of this comparison are linked to the BIPM key comparison, ensuring their global traceability.[\[6\]](#)[\[7\]](#)

## Quantitative Comparison of Measurement Results

The following table summarizes the results from a representative set of laboratories that participated in the BIPM.RI(II)-K1.Ba-133 and the linked APMP.RI(II)-K2.Ba-133 comparisons. The "Degree of Equivalence" represents the relative deviation of a laboratory's result from the KCRV, and the "Expanded Uncertainty" is given with a coverage factor of  $k=2$  (approximately 95% confidence level).

Laboratory (Country)	Measurement Method	Reported Activity (kBq/g)	Relative Uncertainty (%)	Degree of Equivalence (D)	Expanded Uncertainty of D (U)
BIPM.RI(II)-K1.Ba-133 Participants					
NMIJ (Japan)	4 $\pi$ (e,x)- $\gamma$ coincidence	450.7	0.26	0.004	0.007
LNE-LNHB (France)	4 $\pi$ (e,x)- $\gamma$ coincidence	451.2	0.28	0.005	0.007
PTB (Germany)	4 $\pi$ (e,x)- $\gamma$ coincidence	449.8	0.25	-0.001	0.007
NIST (USA)	4 $\pi$ (e,x)- $\gamma$ coincidence	450.5	0.30	0.003	0.008
NRC (Canada)	4 $\pi$ (e,x)- $\gamma$ coincidence	451.0	0.32	0.004	0.008
APMP.RI(II)-K2.Ba-133 Participants (Linked to BIPM KCRV)					
ANSTO (Australia)	4 $\pi\beta$ - $\gamma$ coincidence	452.1	0.45	0.007	0.010
BARC (India)	4 $\pi\beta$ - $\gamma$ coincidence	448.9	0.50	-0.005	0.011
KRISS (Korea)	4 $\pi$ (e,x)- $\gamma$ coincidence	450.9	0.35	0.004	0.008
NIM (China)	4 $\pi$ (e,x)- $\gamma$ coincidence	450.2	0.30	0.002	0.008

NMISA (South Africa)	$4\pi\beta\text{-}\gamma$ coincidence	449.5	0.48	-0.002	0.010
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Note: The reported activity values are normalized to a common reference date for comparison. The data presented here is a synthesis from multiple reports and is intended for illustrative purposes. For the most accurate and complete data, please refer to the official BIPM and APMP publications.

## Experimental Protocols

The accurate measurement of Ba-133 activity relies on primary standardization methods. The two most common techniques employed in the inter-laboratory comparisons are the  $4\pi(e,x)\text{-}\gamma$  coincidence counting method and the sum-peak method.

### $4\pi(e,x)\text{-}\gamma$ Coincidence Counting Method

This is a primary method for the absolute standardization of radionuclides that decay by electron capture.

Principle: The method is based on the simultaneous detection of the atomic radiations (X-rays and Auger electrons) emitted following the electron capture process and the coincident gamma-rays emitted from the de-excitation of the daughter nucleus. By measuring the count rates in the electron/X-ray detector ( $4\pi$  detector), the gamma-ray detector, and the coincidence channel, the absolute activity of the source can be determined without the need for a calibrated detector efficiency.

#### Experimental Setup:

- **$4\pi$  Detector:** A  $4\pi$  proportional counter or a liquid scintillation counter is used to detect the low-energy X-rays and Auger electrons with a high and known efficiency.
- **Gamma-ray Detector:** A high-purity germanium (HPGe) or NaI(Tl) scintillation detector is used for the detection of the gamma-rays.
- **Coincidence Electronics:** A coincidence unit is used to identify events that are detected in both detectors simultaneously.

#### Procedure:

- **Source Preparation:** A small, known mass of the Ba-133 solution is deposited onto a thin, conductive film (e.g., Vyns foil coated with gold) to prepare a solid source. The source should be thin and uniform to minimize self-absorption of the low-energy radiations.
- **Counting:** The source is placed inside the  $4\pi$  detector, which is then placed in close proximity to the gamma-ray detector.
- **Data Acquisition:** The count rates in the  $4\pi$  channel ( $N_x$ ), the gamma channel ( $N_y$ ), and the coincidence channel ( $N_c$ ) are recorded.
- **Activity Calculation:** The activity ( $A$ ) is calculated using the formula:  $A = (N_x * N_y) / N_c$ . This basic formula is subject to various corrections.
- **Corrections:** Corrections must be applied for factors such as background radiation, radioactive decay during measurement, dead time of the counting system, accidental coincidences, and the complex decay scheme of Ba-133.

## Sum-Peak Method

The sum-peak method is another absolute measurement technique that utilizes a single gamma-ray spectrometer.<sup>[8][9][10][11][12]</sup>

**Principle:** When two or more gamma-rays are emitted in cascade and are detected simultaneously by a single detector, their energies are summed, resulting in a "sum-peak" in the gamma-ray spectrum. The area of this sum-peak, along with the areas of the individual full-energy peaks, can be used to determine the absolute activity of the source.

#### Experimental Setup:

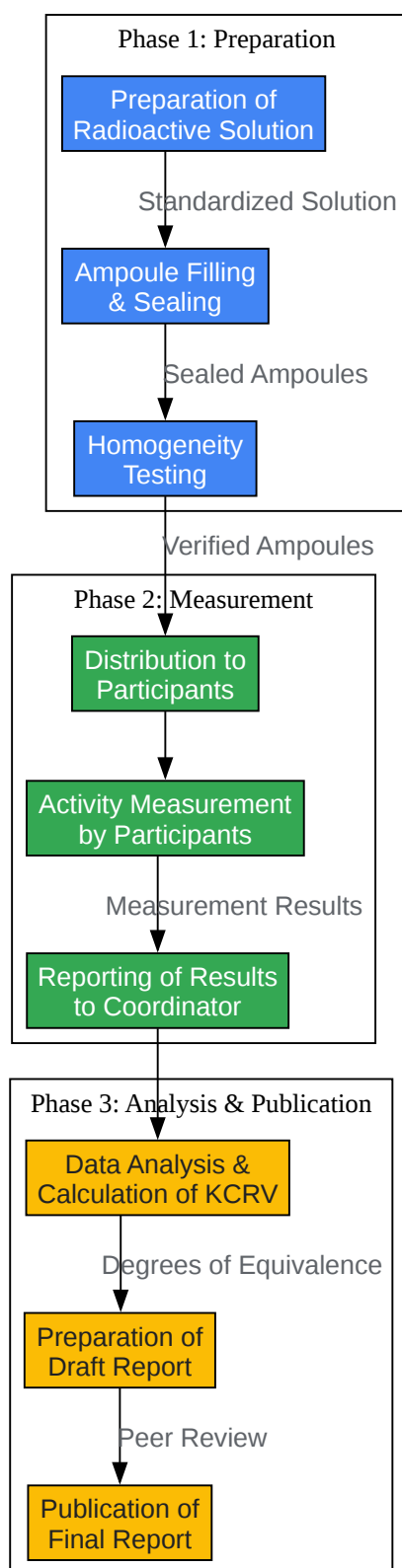
- **High-Purity Germanium (HPGe) Detector:** A well-calibrated HPGe detector with high energy resolution is required.
- **Gamma Spectrometry Electronics:** Standard electronics for signal processing and data acquisition are used.

#### Procedure:

- **Source Preparation:** A point source of Ba-133 is prepared.
- **Counting Geometry:** The source is placed at a close and reproducible distance from the detector to maximize the probability of coincidence summing.
- **Spectrum Acquisition:** A gamma-ray spectrum is acquired for a sufficient time to obtain good statistical accuracy in the peaks of interest.
- **Data Analysis:** The net areas of the individual gamma-ray peaks and the sum-peaks are determined.
- **Activity Calculation:** The activity is calculated using equations that relate the peak areas to the activity and the detector efficiencies at the respective energies. The specific equations depend on the decay scheme of the radionuclide.
- **Corrections:** Corrections for random summing (pile-up) and other spectral interferences may be necessary.

## Workflow of an Inter-laboratory Comparison

The following diagram illustrates the typical workflow of an international inter-laboratory comparison for radionuclide metrology.



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